N-(4-CHLORO-2-METHOXY-5-METHYLPHENYL)-2-(2-CHLOROACETAMIDO)BENZAMIDE
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Overview
Description
N-(4-CHLORO-2-METHOXY-5-METHYLPHENYL)-2-(2-CHLOROACETAMIDO)BENZAMIDE is a synthetic organic compound that belongs to the class of amides This compound is characterized by the presence of chloro, methoxy, and methyl groups attached to a benzamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-CHLORO-2-METHOXY-5-METHYLPHENYL)-2-(2-CHLOROACETAMIDO)BENZAMIDE typically involves multiple steps, including the formation of intermediate compounds. A common synthetic route may involve:
Nitration and Reduction: Starting with a suitable aromatic compound, nitration followed by reduction can introduce amino groups.
Halogenation: Chlorination reactions to introduce chloro groups.
Methoxylation and Methylation: Introduction of methoxy and methyl groups through appropriate reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-CHLORO-2-METHOXY-5-METHYLPHENYL)-2-(2-CHLOROACETAMIDO)BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Halogen atoms in the compound can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Sodium hydroxide, potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects.
Industry: Utilized in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of N-(4-CHLORO-2-METHOXY-5-METHYLPHENYL)-2-(2-CHLOROACETAMIDO)BENZAMIDE would depend on its specific interactions with molecular targets. This may involve binding to enzymes or receptors, altering biochemical pathways, or affecting cellular processes. Detailed studies would be required to elucidate these mechanisms.
Comparison with Similar Compounds
Similar Compounds
N-(4-CHLORO-2-METHOXY-5-METHYLPHENYL)-2-(2-CHLOROACETAMIDO)BENZAMIDE: can be compared with other benzamide derivatives that have similar functional groups.
This compound: may also be compared with compounds having similar biological activities or applications.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique chemical properties and biological activities.
Properties
IUPAC Name |
2-[(2-chloroacetyl)amino]-N-(4-chloro-2-methoxy-5-methylphenyl)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16Cl2N2O3/c1-10-7-14(15(24-2)8-12(10)19)21-17(23)11-5-3-4-6-13(11)20-16(22)9-18/h3-8H,9H2,1-2H3,(H,20,22)(H,21,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXEUPOMOCLHUKX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)OC)NC(=O)C2=CC=CC=C2NC(=O)CCl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16Cl2N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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